molecular formula C16H23BrN4O3 B2891367 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2379970-36-0

3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B2891367
CAS No.: 2379970-36-0
M. Wt: 399.289
InChI Key: YDRPPEONQZDYQY-UHFFFAOYSA-N
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Description

3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C16H23BrN4O3 and a molecular weight of 399.289

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Bromopyrimidine Intermediate: The synthesis begins with the bromination of pyrimidine to form 5-bromopyrimidine.

    Oxymethylation: The bromopyrimidine intermediate undergoes oxymethylation to introduce the oxymethyl group.

    Piperidine Carboxamide Formation: The final step involves the reaction of the oxymethylated bromopyrimidine with oxan-4-yl piperidine-1-carboxamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxymethyl and piperidine moieties.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloropyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide
  • 3-[(5-Fluoropyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide
  • 3-[(5-Iodopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide

Uniqueness

3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide is unique due to the presence of the bromine atom in the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific properties and activities.

Properties

IUPAC Name

3-[(5-bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN4O3/c17-13-8-18-15(19-9-13)24-11-12-2-1-5-21(10-12)16(22)20-14-3-6-23-7-4-14/h8-9,12,14H,1-7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRPPEONQZDYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2CCOCC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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